5-(Chloromethyl)-1-cyclopropyl-1H-imidazole
Overview
Description
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole is a heterocyclic compound that features both a chloromethyl group and a cyclopropyl group attached to an imidazole ring Imidazoles are a class of organic compounds with a five-membered ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine with a chloromethylating agent in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Catalyst: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of imidazole derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an imidazole derivative with an amino group, while oxidation can produce an imidazole with a carbonyl group.
Scientific Research Applications
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1H-imidazole: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.
1-Cyclopropyl-1H-imidazole: Lacks the chloromethyl group, which may reduce its potential for covalent interactions.
5-(Bromomethyl)-1-cyclopropyl-1H-imidazole: Similar structure but with a bromomethyl group, which may have different reactivity and biological activity.
Uniqueness
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclopropylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-3-7-4-9-5-10(7)6-1-2-6/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHTYYRXKRZLHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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